molecular formula C17H18FNO3 B5623331 5-(3-acetyl-2-fluorophenyl)-N-butyl-2-furamide

5-(3-acetyl-2-fluorophenyl)-N-butyl-2-furamide

Cat. No. B5623331
M. Wt: 303.33 g/mol
InChI Key: DPMIQQURQKCQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of furamide derivatives, including 5-(3-acetyl-2-fluorophenyl)-N-butyl-2-furamide, typically involves palladium-catalyzed cyclization processes or other efficient methodologies aiming at constructing the furamide scaffold while introducing the acetyl and fluorophenyl functionalities. A related process demonstrated the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one through palladium-catalyzed cyclization, optimizing yield through various catalysts, bases, and solvents (Lindahl et al., 2006).

Molecular Structure Analysis

The structural elucidation of furamide derivatives, and by extension, compounds like this compound, can be profoundly understood through crystallographic studies. For instance, the crystal structure of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide provided insights into the geometrical orientation and bonding patterns, showcasing the significance of furan and benzene ring inclinations and exocyclic bond angles (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

Furamide derivatives engage in various chemical reactions, highlighting their reactivity and functional group interplay. The enzymatic synthesis of furandicarboxylic acid-based semi-aromatic polyamides demonstrates the reactive versatility of furamide structures in creating high-performance materials (Jiang et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including solubility, thermal stability, and molecular weight, are crucial for their potential application. For instance, novel aromatic polyamides derived from fluoro-substituted phenyl groups and aromatic dicarboxylic acids exhibit solubility in various organic solvents, inherent viscosities, and good thermal stability, underlining the material characteristics of furamide derivatives (Gutch et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific functional group transformations and interactions with other molecules, are essential for understanding and manipulating these compounds. For example, the synthesis and properties of N-(3-hydroxyphenyl) benzamide and its derivatives illustrate the chemical versatility and potential enzymatic activity modulation of furamide-based compounds (Abbasi et al., 2014).

properties

IUPAC Name

5-(3-acetyl-2-fluorophenyl)-N-butylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-3-4-10-19-17(21)15-9-8-14(22-15)13-7-5-6-12(11(2)20)16(13)18/h5-9H,3-4,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMIQQURQKCQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(O1)C2=C(C(=CC=C2)C(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.